molecular formula C21H17F4NO3S2 B1672448 GW0742 CAS No. 317318-84-6

GW0742

Numéro de catalogue: B1672448
Numéro CAS: 317318-84-6
Poids moléculaire: 471.5 g/mol
Clé InChI: HWVNEWGKWRGSRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Anticancer Applications

GW0742 has shown promise as a therapeutic agent in cancer treatment, particularly in ovarian cancer. A study demonstrated that this compound acts as a thyroid hormone receptor antagonist, reducing the viability and metabolic activity of granulosa cell tumors. The compound was found to decrease the ATP production rate from mitochondrial respiration and glycolysis in treated cells, indicating its potential as an adjuvant therapy for tumors expressing thyroid hormone receptors .

Case Study: Ovarian Granulosa Cell Tumors

  • Objective : Evaluate the effects of this compound on granulosa cell tumors.
  • Methodology : Treatment of non-luteinized ovarian granulosa cells with varying concentrations of this compound.
  • Findings :
    • Significant reduction in cell viability at concentrations of 25–100 µM.
    • Upregulation of TRβ expression in granulosa cells.
    • Decreased ATP production rates in KGN cells.

Metabolic Disorders

This compound has been investigated for its role in improving glucose homeostasis and insulin sensitivity in diabetic models. Research indicates that this compound enhances insulin sensitivity and reduces hyperglycemia in type 1 diabetic rats by modulating key metabolic pathways.

Case Study: Diabetes Management

  • Objective : Assess the effects of this compound on glucose metabolism in diabetic rats.
  • Methodology : Administer this compound to diabetic rats and evaluate glucose homeostasis using hyperinsulinemic-euglycemic clamps.
  • Findings :
    • Improved insulin sensitivity as indicated by reduced HOMA-IR scores.
    • Reversal of decreased GLUT4 expression and reduction of PEPCK levels in liver tissue .

Cardiovascular Applications

This compound has been linked to cardiovascular health through its effects on gene expression related to heart function. In models of right heart hypertrophy, this compound treatment resulted in significant alterations in gene expression associated with cardiovascular diseases.

Case Study: Right Heart Hypertrophy

  • Objective : Investigate the impact of this compound on gene expression in hypertrophied hearts.
  • Methodology : Administer this compound to mice with induced right heart hypertrophy via pulmonary artery banding.
  • Findings :
    • Identification of 70 significantly altered genes associated with cellular development and cardiovascular disease pathways.
    • Canonical pathways involved included oxidative phosphorylation and mitochondrial dysfunction .

Regenerative Medicine

This compound has also been studied for its effects on mesenchymal stem cells (MSCs) and their chondrogenic potential. Research suggests that this compound enhances chondrogenesis, making it a candidate for applications in tissue engineering and regenerative therapies.

Case Study: Chondrogenesis Enhancement

  • Objective : Evaluate the effects of this compound on MSC-derived cartilage formation.
  • Methodology : Treat human bone marrow-derived MSCs with this compound and assess chondrogenic markers.
  • Findings :
    • Increased expression of type II collagen and glycosaminoglycan, indicating enhanced chondrogenesis .

Summary Table of Applications

Application AreaKey FindingsReferences
AnticancerReduces viability of ovarian granulosa cell tumors; upregulates TRβ
Metabolic DisordersImproves insulin sensitivity; reduces hyperglycemia in diabetic rats
Cardiovascular HealthAlters gene expression linked to heart function; impacts oxidative pathways
Regenerative MedicineEnhances chondrogenesis; increases cartilage markers in MSCs

Mécanisme D'action

Target of Action

GW0742, also known as GW-0742 or GW610742, is a potent and highly selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor protein that functions as a transcription factor regulating the expression of genes . It plays a crucial role in physiological functions such as cellular differentiation, development, metabolism , fatty acid oxidation, energy metabolism, and inflammation .

Mode of Action

this compound works by binding to PPARδ, activating it to perform its functions more effectively . This activation enhances the expression of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid utilization . The beauty of this compound lies in its selectivity for PPARδ, allowing it to efficiently target and enhance the functions of this particular receptor without significantly affecting other receptors .

Biochemical Pathways

The principal signaling pathways involved in the action of this compound are the mitogen-activated protein kinases (MAPKs) and PI3K/Akt cascades . This compound attenuates ERK1/2 and Akt phosphorylation stimulated by growth-promoting agonists . This effect is mediated by the modulation of phosphatase activity, specifically the prevention of the oxidation and inactivation of PTEN .

Result of Action

this compound has shown promising potential in improving various health conditions. Its ability to modulate genes involved in metabolism has significant implications for treating metabolic disorders . Research has shown its potential in addressing conditions like obesity and diabetes . As a PPARδ agonist, it has demonstrated potential in managing cardiovascular diseases by affecting lipid metabolism and reducing inflammation . There is also increasing interest in the role of this compound in neurodegenerative diseases, with research exploring its potential in conditions like Alzheimer’s and Parkinson’s .

Action Environment

The action of this compound is influenced by the internal environment of the body. For instance, in a rat model of hypoxia-induced pulmonary hypertension, this compound was shown to induce vasorelaxation in systemic and pulmonary vessels . .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du GW0742 implique plusieurs étapes, commençant par la préparation de la structure principale, qui comprend un cycle thiazole. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de techniques de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le GW0742 subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazole, conduisant à la formation de sulfoxydes et de sulfones.

    Réduction : Des réactions de réduction peuvent se produire au niveau des cycles aromatiques, conduisant à la formation de dérivés réduits.

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés réduits et les composés aromatiques substitués .

Applications de la recherche scientifique

Le this compound a suscité un intérêt considérable dans divers domaines scientifiques en raison de son activation sélective du récepteur activé par les proliférateurs de peroxysomes delta. Parmi ses principales applications, on peut citer :

Mécanisme d'action

Le this compound exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes delta, une protéine réceptrice nucléaire qui fonctionne comme un facteur de transcription régulant l'expression des gènes. Cette activation conduit à :

Comparaison Avec Des Composés Similaires

Le GW0742 est souvent comparé à d'autres agonistes du récepteur activé par les proliférateurs de peroxysomes, tels que :

Conclusion

Le this compound est un agoniste puissant et sélectif du récepteur activé par les proliférateurs de peroxysomes delta avec un potentiel important dans diverses applications de la recherche scientifique. Son mécanisme d'action unique et sa forte sélectivité en font un candidat prometteur pour des recherches plus approfondies dans les domaines des troubles métaboliques, des maladies cardiovasculaires, de l'inflammation et des maladies neurodégénératives.

Activité Biologique

GW0742 is a selective agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This compound has garnered attention for its diverse biological activities, particularly in cardiovascular health, metabolic regulation, and inflammatory responses. Research indicates that this compound can modulate various cellular processes, including vasodilation, chondrogenesis, and neuroinflammation.

Cardiovascular Effects

This compound has been shown to induce vasorelaxation in systemic and pulmonary vessels. In studies involving rat models of pulmonary hypertension, daily administration of this compound significantly reduced right heart hypertrophy and right ventricular systolic pressure. The mechanism underlying this effect appears to be independent of the PPARβ/δ receptor or prostacyclin receptors, instead involving the inhibition of RhoA activity .

Table 1: Cardiovascular Effects of this compound

Study ReferenceModelDosageKey Findings
Rat model of hypoxia-induced pulmonary hypertension30 mg/kg/day for 3 weeksReduced right heart hypertrophy and right ventricular systolic pressure
Sham-operated miceN/AAltered gene expression linked to cardiovascular disease pathways

Chondrogenesis Enhancement

This compound has demonstrated a significant ability to enhance chondrogenesis in mesenchymal stem cells (MSCs). In vitro studies showed that this compound increased the expression of type II collagen and glycosaminoglycan (GAG) in MSC-derived pellets. This suggests its potential utility in cartilage repair and regeneration .

Table 2: Chondrogenic Effects of this compound

Study ReferenceModelConcentrationKey Findings
Human bone marrow-derived MSCs1-2 µg/mLIncreased chondrogenic markers and improved repair quality in vivo

Neuroinflammatory Response

In a rat model of hypoxia-ischemia, this compound was found to significantly reduce the activation of pro-inflammatory microglia. This effect was associated with decreased expression of inflammatory markers such as TXNIP and NLRP3, suggesting a potential role for this compound in neuroprotection .

Table 3: Neuroinflammatory Effects of this compound

Study ReferenceModelTreatment DurationKey Findings
Rat model of hypoxia-ischemia7 daysReduced microglial activation and inflammatory cytokine expression

Case Study: Pulmonary Function Improvement

A study demonstrated that pulmonary administration of this compound improved respiratory function in emphysema model mice. This finding highlights the potential therapeutic applications of this compound in respiratory diseases .

Research Findings on Endothelial Metabolism

This compound was shown to induce a context-dependent metabolic response in human umbilical vein endothelial cells (HUVEC). The compound enhanced fatty acid oxidation (FAO) while maintaining glycolysis during tubulogenesis, indicating its role in endothelial cell behavior and tissue maintenance .

Table 4: Metabolic Effects on Endothelial Cells

Study ReferenceCell TypeKey Findings
HUVECEnhanced FAO during tubulogenesis; reduced metabolic activity in monolayers

Propriétés

IUPAC Name

2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVNEWGKWRGSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040760
Record name {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317318-84-6
Record name 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317318-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW0742
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-0742
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of Example 2a (1 mmol) in THF (10 mL) was treated with 1N LiOH in water (2 mL, 2 mmol), and stirred 16 h at room temperature (when reactions were slow, the temperature was elevated to 50° C.). The solution was neutralized with 1N HCl (2 mL, 2 mmol) and the organic solvent evaporated to afford an aqueous solution with an insoluble product. If the insoluble was a solid, it was filtered and dried to afford the final product. If the insoluble was an oil, it was extracted with EtOAc (30 mL). The organic solution was separated, washed with water (2×30 mL), dried, filtered, and evaporated to afford the final product.
Name
solution
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GW0742
Reactant of Route 2
GW0742
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
GW0742
Reactant of Route 4
Reactant of Route 4
GW0742
Reactant of Route 5
Reactant of Route 5
GW0742
Reactant of Route 6
GW0742

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.